molecular formula C9H8O2 B1304920 2-Vinylbenzoic acid CAS No. 30551-66-7

2-Vinylbenzoic acid

Cat. No. B1304920
Key on ui cas rn: 30551-66-7
M. Wt: 148.16 g/mol
InChI Key: XUDBVJCTLZTSDC-UHFFFAOYSA-N
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Patent
US05066559

Procedure details

Into a 500 ml. 2-necked flask fitted with a thermometer, and a reflux condenser connected to a N2 source, was introduced a mixture of 3.5 g of 4-vinylbenzoic acid (Aldrich Chemical Co. , 3 g of allyl methacrylate, 150 ml tetrahydrofuran and 150 ml ethylacetate. The mixture was stirred to dissolve the benzoic acid compound. Next was added 93.5 g of laurylmethacrylate. The flask was purged with N2 and heated at 70° C. for 10 minutes. The flask was purged again with N2 and 1 g of 2,2-azobisisobutyronitrile (AIBN) was added all at once and heated at 70° C. under a N2 blanket. This was continued for a period of 8 hours. The resulting polymeric solution was cooled to room temperature and diluted with twice its volume with Isopar™ G and filtered to remove insoluble materials (About 125 mg of homopolymer of VBA acid remained on the filter paper). The clear filtered polymeric solution was further diluted with Isopar™ G to 4.1 liters and was subjected to distillation under reduced pressure until about 500 ml of the distillate was collected in the receiving flask. The distillate was mainly ethylacetate, tetrahydrofuran and Isopar™ G).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
93.5 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N#N.C([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)=C.[C:14](OCC=C)(=O)[C:15](C)=C.C(O)(=O)C1C=CC=CC=1.C(OC(=O)C(C)=C)CCCCCCCCCCC>C(OC(=O)C)C.O1CCCC1>[CH:14]([C:7]1[CH:6]=[CH:5][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10])=[CH2:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
C(=C)C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Five
Name
Quantity
93.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(C(=C)C)=O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-necked flask fitted with a thermometer, and a reflux condenser
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
The flask was purged with N2
CUSTOM
Type
CUSTOM
Details
The flask was purged again with N2 and 1 g of 2,2-azobisisobutyronitrile (AIBN)
ADDITION
Type
ADDITION
Details
was added all at once and
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. under a N2 blanket
TEMPERATURE
Type
TEMPERATURE
Details
The resulting polymeric solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with twice its volume with Isopar™ G
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials (About 125 mg of homopolymer of VBA acid
ADDITION
Type
ADDITION
Details
The clear filtered polymeric solution was further diluted with Isopar™ G to 4.1 liters
DISTILLATION
Type
DISTILLATION
Details
was subjected to distillation under reduced pressure until about 500 ml of the distillate
CUSTOM
Type
CUSTOM
Details
was collected in the receiving flask

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
C(=C)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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